トレンフェン N-オキシド

説明

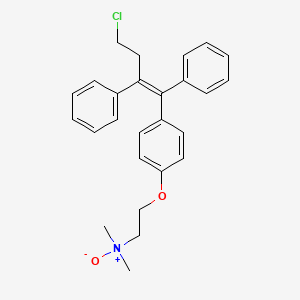

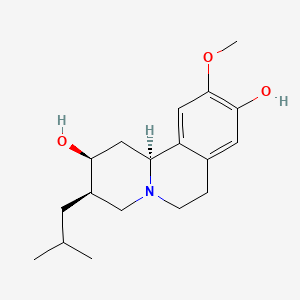

Toremifene N-Oxide is a derivative of Toremifene, a selective estrogen receptor modulator primarily used in the treatment of breast cancer. This compound is formed through the oxidation of Toremifene, resulting in the addition of an oxygen atom to the nitrogen atom in the molecule. Toremifene N-Oxide retains the core structure of Toremifene but exhibits distinct chemical and biological properties due to the presence of the N-oxide functional group.

科学的研究の応用

Toremifene N-Oxide has several applications in scientific research:

Chemistry: Used as a model compound to study the behavior of N-oxide functional groups in various chemical reactions.

Biology: Investigated for its potential biological activities, including its interaction with estrogen receptors.

Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment, due to its structural similarity to Toremifene.

Industry: Utilized in the development of new pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds

作用機序

Target of Action

Toremifene N-Oxide, like its parent compound Toremifene, primarily targets the Estrogen Receptors (ER) . These receptors play a crucial role in the growth and development of certain types of breast cancer .

Mode of Action

Toremifene N-Oxide binds to estrogen receptors, exerting estrogenic or antiestrogenic activities . This interaction depends on various factors such as the duration of treatment, animal species, gender, target organ, or endpoint selected . It can inhibit the growth of certain cells like MCF-7 cells, a breast cancer cell line .

Biochemical Pathways

The biochemical pathways affected by Toremifene N-Oxide are similar to those of Toremifene. It is known that Toremifene and its metabolites have hormonal effects that resemble those of unchanged Toremifene . .

Pharmacokinetics

The pharmacokinetics of Toremifene N-Oxide are expected to be similar to Toremifene. Toremifene is well-absorbed with good bioavailability . It is metabolized in the liver primarily by CYP3A4 . The main metabolites include N-desmethyltoremifene, 4-hydroxytoremifene, and others

Result of Action

The molecular and cellular effects of Toremifene N-Oxide are likely to be similar to those of Toremifene. Toremifene has been shown to inhibit the growth of certain cancer cells, such as MCF-7 breast cancer cells . It also exerts antiestrogenic effects in mouse and rat uterus at high doses . .

Action Environment

The action, efficacy, and stability of Toremifene N-Oxide could potentially be influenced by various environmental factors. It is known that factors such as diet can influence the metabolism and action of related compounds

生化学分析

Biochemical Properties

Toremifene N-Oxide plays a significant role in biochemical reactions, particularly in the context of its parent compound, Toremifene. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with estrogen receptors, where Toremifene N-Oxide exhibits both estrogenic and antiestrogenic activities depending on the context . Additionally, it interacts with cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, which are involved in its metabolism . These interactions are crucial for its pharmacological effects and therapeutic potential.

Cellular Effects

Toremifene N-Oxide influences various cellular processes and types of cells. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In breast cancer cells, Toremifene N-Oxide inhibits cell proliferation by inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis through the mitochondrial pathway . It also disrupts the cytoskeleton and inhibits the migration and adhesion of vascular smooth muscle cells, contributing to its anti-tumor effects . These cellular effects highlight its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of Toremifene N-Oxide involves its binding to estrogen receptors, where it can act as an agonist or antagonist depending on the tissue type and context . This binding modulates the transcription of estrogen-responsive genes, leading to changes in gene expression. Additionally, Toremifene N-Oxide inhibits the activity of certain enzymes, such as aromatase, which is involved in estrogen synthesis . These molecular interactions are critical for its pharmacological effects and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Toremifene N-Oxide change over time. It has been observed that the compound is relatively stable, but its degradation products can influence its long-term effects on cellular function . In vitro studies have shown that prolonged exposure to Toremifene N-Oxide can lead to sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have demonstrated that the compound’s effects on tumor growth and cellular function can persist over extended periods, highlighting its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of Toremifene N-Oxide vary with different dosages in animal models. At lower doses, the compound exhibits anti-tumor effects by inhibiting cell proliferation and inducing apoptosis . At higher doses, it can cause toxic effects, such as hepatotoxicity and disruption of normal cellular function . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of Toremifene N-Oxide.

Metabolic Pathways

Toremifene N-Oxide is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes phase I metabolism, resulting in the formation of various metabolites, including N-demethylated and hydroxylated derivatives . These metabolites can further undergo phase II metabolism, involving conjugation with glucuronic acid or sulfate . The metabolic pathways of Toremifene N-Oxide are essential for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of Toremifene N-Oxide within cells and tissues are mediated by various transporters and binding proteins . The compound is distributed primarily in tissues with high estrogen receptor expression, such as breast tissue . It can also accumulate in the liver, where it undergoes extensive metabolism . Understanding the transport and distribution of Toremifene N-Oxide is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

Toremifene N-Oxide exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with estrogen receptors and other nuclear proteins . Additionally, it can be found in the mitochondria, where it induces apoptosis through the mitochondrial pathway . The subcellular localization of Toremifene N-Oxide is essential for understanding its mechanism of action and therapeutic potential.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Toremifene N-Oxide typically involves the oxidation of Toremifene. One common method is the use of oxidizing agents such as sodium perborate in acetic acid. This reagent effectively oxidizes the tertiary amine group in Toremifene to form the N-oxide. The reaction is usually carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of Toremifene N-Oxide follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact of the production process.

化学反応の分析

Types of Reactions: Toremifene N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can occur under strong oxidizing conditions, potentially leading to the formation of more oxidized species.

Reduction: The N-oxide group can be reduced back to the amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where nucleophiles replace the oxygen atom.

Common Reagents and Conditions:

Oxidation: Sodium perborate in acetic acid.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Various nucleophiles under mild conditions.

Major Products:

Oxidation: Higher oxidized species.

Reduction: Toremifene.

Substitution: N-substituted derivatives of Toremifene.

類似化合物との比較

Tamoxifen N-Oxide: Another N-oxide derivative of a selective estrogen receptor modulator, similar in structure and function to Toremifene N-Oxide.

Toremifene: The parent compound, which lacks the N-oxide group but shares many structural features and biological activities.

Uniqueness: Toremifene N-Oxide is unique due to the presence of the N-oxide functional group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and potential therapeutic applications .

特性

IUPAC Name |

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClNO2/c1-28(2,29)19-20-30-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21/h3-16H,17-20H2,1-2H3/b26-25- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHIASPFJAGSRF-QPLCGJKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: The research mentions toremifene N-oxide as a metabolite. What is the significance of studying drug metabolites like this one?

A1: Studying drug metabolites is crucial because they can have different pharmacological activities than the parent drug. Some metabolites are inactive, while others can be equally active, more active, or even toxic [, ]. Understanding the metabolic fate of a drug like toremifene helps researchers determine potential efficacy, safety concerns, and possible drug-drug interactions. In this case, identifying toremifene N-oxide as a metabolite in various species suggests it's a common metabolic pathway and warrants further investigation.

Q2: The research highlights the role of peroxidases in activating tamoxifen to potentially damaging metabolites. Could a similar mechanism be involved with toremifene, leading to the formation of reactive metabolites besides toremifene N-oxide?

A2: The research demonstrates that peroxidases can activate tamoxifen to reactive intermediates capable of damaging DNA and binding to proteins []. Given the structural similarities between tamoxifen and toremifene, it's plausible that toremifene might undergo similar peroxidase-mediated activation. This could lead to the formation of reactive metabolites, potentially contributing to toremifene's overall pharmacological and toxicological profile. Further research is needed to explore the specific metabolic pathways of toremifene and investigate whether peroxidase-mediated activation plays a role.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-[[[4-[[tert-Butyloxycarbonyl]amino][1,1'-biphenyl]-3-yl]amino]carbonyl]phenyl]methyl]carbamic acid methyl ester](/img/structure/B566213.png)

![N-[3-[[4-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester](/img/structure/B566215.png)

![N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester](/img/structure/B566217.png)

![N-(3-Nitro[1,1'-biphenyl]-4-yl)carbamic Acid tert-Butyl Ester](/img/structure/B566218.png)

![Benzo[k]fluoranthene-13C6](/img/structure/B566225.png)